2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride
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Overview
Description
2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminoethyl group, a methoxyphenyl group, and a dihydropyrimidinone core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrimidinone core through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The resulting dihydropyrimidinone is then functionalized with the aminoethyl and methoxyphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the dihydropyrimidinone core or the methoxyphenyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the aminoethyl or methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aminoethyl or methoxyphenyl groups.
Scientific Research Applications
2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl and methoxyphenyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to specific biological effects. The dihydropyrimidinone core may also play a role in the compound’s activity by stabilizing its interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-[(2-Aminoethyl)sulfanyl]-6-phenyl-3,4-dihydropyrimidin-4-one dihydrochloride: Similar structure but lacks the methoxy group.
2-[(2-Aminoethyl)sulfanyl]-6-(4-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride: Similar structure but with the methoxy group in a different position.
2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one: Similar structure but without the dihydrochloride salt form.
Uniqueness
The presence of the methoxy group in the 3-position and the dihydrochloride salt form make 2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride unique. These features can influence its solubility, stability, and interactions with biological targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C13H17Cl2N3O2S |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-(2-aminoethylsulfanyl)-4-(3-methoxyphenyl)-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C13H15N3O2S.2ClH/c1-18-10-4-2-3-9(7-10)11-8-12(17)16-13(15-11)19-6-5-14;;/h2-4,7-8H,5-6,14H2,1H3,(H,15,16,17);2*1H |
InChI Key |
KNRJQCPQAURBJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=O)NC(=N2)SCCN.Cl.Cl |
Origin of Product |
United States |
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